molecular formula C17H14ClN3O2S2 B10793548 N-(5-(4-methoxybenzylthio)-1,3,4-thiadiazol-2-yl)-2-chlorobenzamide

N-(5-(4-methoxybenzylthio)-1,3,4-thiadiazol-2-yl)-2-chlorobenzamide

Cat. No.: B10793548
M. Wt: 391.9 g/mol
InChI Key: JDMACDSDZWBSHO-UHFFFAOYSA-N
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Description

N-(5-(4-methoxybenzylthio)-1,3,4-thiadiazol-2-yl)-2-chlorobenzamide is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-methoxybenzylthio)-1,3,4-thiadiazol-2-yl)-2-chlorobenzamide typically involves a multi-step process. One common method includes the reaction of 4-methoxybenzyl chloride with thiourea to form 4-methoxybenzylthiourea. This intermediate is then cyclized with thionyl chloride to produce the 1,3,4-thiadiazole ring. The final step involves the acylation of the thiadiazole derivative with 2-chlorobenzoyl chloride under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-methoxybenzylthio)-1,3,4-thiadiazol-2-yl)-2-chlorobenzamide undergoes various chemical reactions, including:

    Oxidation: The methoxybenzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the benzamide moiety can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require basic conditions and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(5-(4-methoxybenzylthio)-1,3,4-thiadiazol-2-yl)-2-chlorobenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-(4-methoxybenzylthio)-1,3,4-thiadiazol-2-yl)-2-chlorobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in the synthesis of bacterial cell walls, contributing to its antimicrobial properties. Additionally, it may interfere with signaling pathways involved in inflammation and cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)-2-chlorobenzamide: Similar structure but lacks the methoxybenzylthio group.

    N-(5-(4-methoxybenzylthio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide: Contains a nitro group instead of a chlorine atom.

Uniqueness

N-(5-(4-methoxybenzylthio)-1,3,4-thiadiazol-2-yl)-2-chlorobenzamide is unique due to the presence of both the methoxybenzylthio group and the chlorobenzamide moiety

Properties

Molecular Formula

C17H14ClN3O2S2

Molecular Weight

391.9 g/mol

IUPAC Name

2-chloro-N-[5-[(4-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C17H14ClN3O2S2/c1-23-12-8-6-11(7-9-12)10-24-17-21-20-16(25-17)19-15(22)13-4-2-3-5-14(13)18/h2-9H,10H2,1H3,(H,19,20,22)

InChI Key

JDMACDSDZWBSHO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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